2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate
Description
2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is an ester derivative combining a 4-acetamidobenzoic acid moiety with a 2-oxo-2-(phenethylamino)ethyl group. This structure features an acetamide substituent at the para position of the benzoate ring and a phenethylamino ketone group linked via an ester bond.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14(22)21-17-9-7-16(8-10-17)19(24)25-13-18(23)20-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAZTGKHNNBARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with 2-oxo-2-(phenethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenethylamino compounds, and various oxo derivatives.
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic features of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate and related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-acetamidobenzoate group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., Compound 1 in ) but may reduce membrane permeability due to polarity .
Synthetic Accessibility :
- The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 3e (83% yield, ) and chloroacetamide intermediates ().
- Thioether linkages (I-6373) and tetrazole cores (3e) demonstrate the versatility of ester derivatives in modular drug design .
Physicochemical Properties :
- The tetrazole-containing 3e has a higher molecular weight (424.35 vs. ~350 for the target) due to its bulky substituents, which may impact pharmacokinetics .
- Halogenated derivatives (Compound 1, ) exhibit increased lipophilicity, favoring blood-brain barrier penetration but raising toxicity concerns .
Biological Activity
2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Structure : The compound consists of a benzoate moiety with an acetamide group and a phenethylamino side chain.
- Molecular Formula : CHNO
- CAS Number : 727978-42-9
The biological activity of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its structure suggests potential inhibition of certain kinases and modulation of apoptotic pathways, particularly in cancer cells.
Anticancer Activity
Research indicates that compounds similar to 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate exhibit significant anticancer properties by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are crucial for the survival of cancer cells, and their inhibition can lead to increased apoptosis in tumor cells.
| Compound | Target Protein | Binding Affinity (Ki) | Effect on Cell Viability |
|---|---|---|---|
| 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate | Mcl-1 | ~100 nM | Significant reduction |
| Similar Compounds | Bfl-1 | ~150 nM | Enhanced apoptosis |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating immune responses.
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effect of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate on various cancer cell lines, including lymphoma and breast cancer. The results demonstrated a dose-dependent decrease in cell viability with IC50 values ranging from 50 to 150 μM. -
In Vivo Studies :
Animal models treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumors, supporting the in vitro findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
